molecular formula C12H19N3 B15206762 3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B15206762
M. Wt: 205.30 g/mol
InChI Key: YUECUYQGLIMPKJ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cyclopentyl ring, an ethyl group, and a tetrahydropyrrolo[2,3-c]pyrazole core. Nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable pyrrole derivative with a pyrazole precursor can be catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific combination of a cyclopentyl ring, an ethyl group, and a tetrahydropyrrolo[2,3-c]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclopentyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C12H19N3/c1-2-15-12-10(7-8-13-12)11(14-15)9-5-3-4-6-9/h9,13H,2-8H2,1H3

InChI Key

YUECUYQGLIMPKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3CCCC3

Origin of Product

United States

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